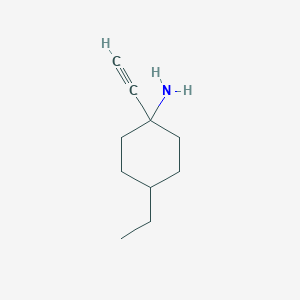

4-Ethyl-1-ethynylcyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

4-ethyl-1-ethynylcyclohexan-1-amine |

InChI |

InChI=1S/C10H17N/c1-3-9-5-7-10(11,4-2)8-6-9/h2,9H,3,5-8,11H2,1H3 |

InChI Key |

QBAGEHCUGWSLCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(C#C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 1 Ethynylcyclohexan 1 Amine

Stereoselective Synthesis of 4-Ethyl-1-ethynylcyclohexan-1-amine

The presence of two stereocenters in this compound, one at the 4-position of the cyclohexane (B81311) ring and the other at the amine-bearing carbon (C1), necessitates a high degree of stereocontrol in its synthesis. Achieving the desired stereoisomer requires a carefully designed synthetic strategy that addresses the formation of the cyclohexane core and the introduction of the amine and ethynyl (B1212043) substituents with precise spatial orientation.

Enantioselective Approaches to the Cyclohexane Ring

The enantioselective construction of the 4-ethylcyclohexane framework is a critical first step. A key precursor to the target molecule is 4-ethylcyclohexanone (B1329521). While specific enantioselective syntheses of 4-ethylcyclohexanone are not extensively documented, several powerful organocatalytic methods have been developed for the asymmetric synthesis of substituted cyclohexanones and can be adapted for this purpose.

One notable approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones, followed by an intramolecular aldol cyclization, often referred to as a Robinson annulation. Chiral organocatalysts, such as proline and its derivatives, can be employed to induce high levels of enantioselectivity in these reactions. For instance, the reaction of a vinyl ketone with an appropriate aldehyde or ketone in the presence of a chiral secondary amine catalyst can furnish an enantioenriched cyclohexenone intermediate, which can then be hydrogenated to the desired 4-substituted cyclohexanone (B45756).

Another powerful strategy is the desymmetrization of prochiral cyclohexadienones. nih.gov This involves the selective reaction of one of the two enantiotopic double bonds in a symmetrically substituted cyclohexadienone, thereby creating one or more stereocenters with high enantiomeric excess. nih.gov While direct application to a 4-ethyl substituted system would require a specific starting material, the principle of using chiral catalysts to differentiate between enantiotopic faces or groups is a cornerstone of modern asymmetric synthesis.

Diastereoselective Introduction of Substituents

With an enantiomerically enriched 4-ethylcyclohexanone in hand, the next challenge is the diastereoselective introduction of the ethynyl and amino groups. The relative stereochemistry between the ethyl group at C4 and the new substituents at C1 is crucial. In 1,4-disubstituted cyclohexanes, the substituents can exist in either a cis or trans relationship, which dictates their axial or equatorial positioning in the chair conformation and, consequently, the molecule's stability and properties. fiveable.melibretexts.org

The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been achieved through cascade reactions, such as inter- and intramolecular double Michael additions. beilstein-journals.orgnih.gov These methods allow for the controlled formation of multiple stereocenters in a single synthetic operation. For the synthesis of this compound, a plausible strategy would involve the nucleophilic addition of an ethynyl group to 4-ethylcyclohexanone, followed by conversion of the resulting tertiary alcohol to the amine. The stereochemical outcome of the ethynylation step is governed by the principles of nucleophilic addition to cyclic ketones.

The addition of a nucleophile to a substituted cyclohexanone can proceed via either an axial or equatorial attack, leading to two different diastereomers. The preferred direction of attack is influenced by a combination of steric and electronic factors, including torsional strain and the Cieplak effect. academie-sciences.frresearchgate.netdocumentsdelivered.com For 4-ethylcyclohexanone, the bulky ethyl group will preferentially occupy an equatorial position. The incoming ethynyl nucleophile will then approach from the less hindered face to yield the thermodynamically more stable product. The choice of reagents and reaction conditions can be tuned to favor one diastereomer over the other.

Control of Stereochemistry at the Amine-Bearing Carbon

The final stereocenter to be controlled is the quaternary carbon bearing the amine and ethynyl groups. The stereoselective synthesis of this challenging functionality can be achieved through several methods. A common route involves the stereoselective addition of an ethynyl nucleophile to the carbonyl group of 4-ethylcyclohexanone to form a tertiary propargyl alcohol. Subsequent conversion of the hydroxyl group to an amine with retention or inversion of configuration would then yield the desired product.

Enantioselective alkynylation of ketones is a well-established transformation that can be catalyzed by chiral metal complexes or organocatalysts. nih.govuva.esnih.gov For example, chiral rhodium(III) pincer complexes have been shown to catalyze the direct asymmetric alkynylation of ketones with high enantioselectivity. nih.gov Applying such a catalyst to 4-ethylcyclohexanone could directly generate an enantioenriched tertiary propargyl alcohol.

Alternatively, the stereochemistry can be set during the amination step. For instance, a Ritter reaction on the tertiary alcohol, followed by hydrolysis, could proceed with a defined stereochemical outcome. More advanced biocatalytic methods, such as the use of engineered amine dehydrogenases or transaminases, offer the potential for highly stereoselective amination of ketone precursors. researchgate.netthieme-connect.defrontiersin.org

Catalytic Synthesis of this compound and Precursors

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the potential for asymmetric induction. Both transition metal catalysis and organocatalysis, as well as biocatalysis, provide powerful tools for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Alkynylation Reactions

Transition metal catalysis is particularly prominent in the formation of carbon-carbon bonds, including the introduction of the ethynyl group. The Sonogashira cross-coupling reaction, which couples terminal alkynes with organic halides, is a powerful tool. mdpi.com In the context of synthesizing the target molecule, a more direct approach involves the transition metal-catalyzed addition of a terminal alkyne to the carbonyl group of 4-ethylcyclohexanone.

Nickel-catalyzed α-alkenylation and α-alkylation of ketones with alkynes represents a dual-activation strategy that can form the desired carbon-carbon bond. researchgate.net Furthermore, deacylative alkynylation of unstrained ketones under dual nickel/photoredox catalysis provides an innovative route to access alkyl-tethered alkynes. nih.gov These methods, while not yet demonstrated for the specific target molecule, offer promising avenues for the efficient construction of the 1-ethynylcyclohexanol precursor.

The following table summarizes representative transition metal-catalyzed ketone alkynylation reactions that could be adapted for the synthesis of the 1-ethynyl-4-ethylcyclohexan-1-ol precursor.

| Catalyst System | Ketone Substrate | Alkyne Substrate | Product | Yield (%) | Enantioselectivity | Reference |

| Chiral CCN Pincer Rh(III) Complex | Fluoroalkyl Ketones | Aromatic/Aliphatic Alkynes | Chiral Propargyl Alcohols | High | High | nih.gov |

| Ni(0)/NHC | General Ketones | Non-activated Alkynes | α-Alkynylated Ketones | Moderate to High | N/A | researchgate.net |

| Ni/Photoredox | Cyclic/Methyl Ketones | Alkynyl Bromides | Alkyl-tethered Alkynes | Good | N/A | nih.gov |

Organocatalytic and Biocatalytic Routes to Substituted Cyclohexylamines

Organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral amines.

Organocatalytic Approaches:

A highly enantioselective synthesis of 3-substituted cyclohexylamines has been developed through an organocatalytic cascade reaction. organic-chemistry.orgacs.orgacs.org This one-pot process, which combines enamine, iminium, and Brønsted acid catalysis, transforms simple 2,6-diketones into chiral cyclohexylamines with excellent yields and enantioselectivities (often exceeding 90% ee). organic-chemistry.orgacs.org While this methodology leads to a different substitution pattern, it highlights the power of organocatalytic cascades in constructing complex chiral cyclic amines from simple precursors.

The direct intramolecular Mannich reaction, catalyzed by a secondary amine, provides a highly stereoselective route to 4-aminoisochromanones, which are structurally related to the target molecule. organic-chemistry.org This demonstrates the potential for organocatalytic methods to control the stereochemistry at the amine-bearing carbon.

Biocatalytic Routes:

Biocatalysis offers unparalleled selectivity for the synthesis of chiral amines. Engineered imine reductases (IREDs) and amine dehydrogenases (AmDHs) have been successfully employed for the reductive amination of ketones, including substituted cyclohexanones. researchgate.netscilit.com By engineering the enzyme's active site, it is possible to achieve complementary stereocontrol, producing either cis or trans isomers of 4-substituted cyclohexylamines with high stereoselectivity. researchgate.netscilit.com

A one-pot, three-enzyme cascade involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been developed for the amination of unfunctionalized cycloalkanes. rsc.org This biocatalytic cascade demonstrates the potential for converting simple hydrocarbon starting materials into valuable chiral amines.

The following table summarizes representative biocatalytic amination reactions of ketones.

| Enzyme | Substrate | Product | Conversion/Yield | Stereoselectivity | Reference |

| Imine Reductase (IRED) M5 variants | 4-Substituted Cyclohexanones | cis/trans-4-Substituted Cyclohexylamines | >80 examples synthesized | High (stereo-complementary) | researchgate.netscilit.com |

| Phenylalanine Dehydrogenase (PheDH) variant | Ketones | Chiral Amines | Up to 540.8 mU/mg | >99.9% ee | thieme-connect.de |

| Reductive Aminase | Cyclohexane | Cyclohexylamine (B46788) | Up to 19.6 mM product | N/A | rsc.org |

Catalytic Hydrogenation/Reduction Strategies

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, particularly for the synthesis of saturated carbocycles and amines. For the synthesis of the 4-ethylcyclohexyl core of the target molecule, several catalytic hydrogenation or reduction strategies can be envisioned, starting from readily available precursors. A plausible approach involves the synthesis of 4-ethylcyclohexylamine, which can then be further elaborated.

One common strategy is the catalytic hydrogenation of the corresponding aromatic amine, 4-ethylaniline. This reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. Ruthenium- and palladium-based catalysts are often employed for the hydrogenation of anilines to produce cyclohexylamines. wikipedia.orggoogle.com The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, minimizing the formation of byproducts such as dicyclohexylamine. wikipedia.org

Another viable route is the reductive amination of 4-ethylcyclohexanone. This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine. This method is highly versatile and widely used in pharmaceutical synthesis. acs.orggctlc.org

The table below summarizes typical catalysts and conditions for these transformations, based on literature for analogous substrates.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Ethylaniline | H₂, Ruthenium on carbon, 160-180°C, 2-5 MPa | 4-Ethylcyclohexylamine | High | google.com |

| 4-Ethylaniline | H₂, Palladium on carbon, solvent | 4-Ethylcyclohexylamine | Good to High | wikipedia.org |

| 4-Ethylcyclohexanone | NH₃, H₂, Raney Nickel, 100°C, 2 MPa | 4-Ethylcyclohexylamine | ~95% | mdpi.com |

| 4-Ethylcyclohexanone | NH₃, H₂, Ni/Al₂O₃ | 4-Ethylcyclohexylamine | High | mdpi.com |

Multi-Component Reaction Strategies for Direct Access to this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.net For the direct synthesis of propargylamines like this compound, the A³ coupling reaction (aldehyde, alkyne, and amine) is a powerful and straightforward approach. rsc.orgresearchgate.net In the context of the target molecule, a variation known as the KA² coupling (ketone, alkyne, and amine) would be directly applicable, using 4-ethylcyclohexanone, acetylene, and a suitable amine.

However, a more practical approach would be a stepwise synthesis that still leverages the principles of MCRs. A key MCR for the synthesis of propargylamines is the aforementioned A³ coupling. nih.gov While direct use of a ketone (KA² reaction) is possible, the reaction of an aldehyde, an amine, and a terminal alkyne is often more efficient. researchgate.net

A plausible synthetic route would involve the reaction of 4-ethylcyclohexanone with an amine and a terminal alkyne in the presence of a catalyst. Various catalysts, including copper, gold, and zinc complexes, have been shown to be effective for this transformation. rsc.orgorganic-chemistry.org Metal-free conditions have also been developed, aligning with the principles of green chemistry. researchgate.netnih.gov

The general mechanism of the A³ coupling involves the in-situ formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the acetylide generated from the terminal alkyne. researchgate.net

Below is a table illustrating representative catalytic systems used in A³ coupling reactions for the synthesis of propargylamines.

| Catalyst | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuFe₂O₄ NPs | Piperidine | Phenylacetylene | - | Optimum | 90% | researchgate.net |

| CuNPs/TiO₂ | Various | Various | Solvent-free | 70 | Moderate to Excellent | rsc.org |

| LiOTf | Various secondary amines | Phenylacetylene | Neat | 90 | Good | rsc.org |

| Gold(III) salen complex | Various | Various | Water | 40 | Excellent | organic-chemistry.org |

| Zn(OTf)₂ | Various | Phenylacetylene | Solvent-free | - | Good | organic-chemistry.org |

Novel Protecting Group Strategies for the Amine and Alkyne Functionalities in Synthesis

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and prevent undesired side reactions. The target molecule contains two key functionalities requiring consideration for protection: the secondary or primary amine and the terminal alkyne.

Amine Protecting Groups: A variety of protecting groups have been developed for amines, with the most common being carbamates such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgcreative-peptides.comresearchgate.net The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Alkyne Protecting Groups: The acidic proton of a terminal alkyne can interfere with certain reactions, such as those involving strong bases or organometallic reagents. Therefore, protection of the alkyne may be necessary. A common protecting group for terminal alkynes is the trimethylsilyl (TMS) group. It is readily introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride in the presence of a base. The TMS group is stable to a wide range of reaction conditions but can be easily removed with fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic or basic conditions. prepchem.com

Orthogonal Protecting Group Strategies: In a synthesis that requires the selective deprotection of one functional group in the presence of another, an orthogonal protecting group strategy is employed. organic-chemistry.org For instance, a Boc-protected amine (acid-labile) and a TMS-protected alkyne (fluoride-labile) represent an orthogonal pair. This allows for the selective deprotection and further functionalization of either the amine or the alkyne without affecting the other.

The following table provides an overview of common protecting groups for amines and alkynes.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Amine | Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) |

| Alkyne | Trimethylsilyl | TMS | TMSCl, base (e.g., Et₃N) | Fluoride ion (e.g., TBAF), K₂CO₃/MeOH |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgbenthamdirect.com The synthesis of amines, including complex targets like this compound, is an area where the application of these principles is of growing importance. acs.orgbenthamdirect.com

Atom Economy: Multi-component reactions, such as the A³ coupling, are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. researchgate.net

Use of Greener Solvents and Catalysts: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, or conducting reactions under solvent-free conditions. rsc.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable synthesis. researchgate.netrsc.org For instance, the use of magnetically separable nanocatalysts in A³ coupling reactions simplifies product purification and catalyst recycling. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure, or using energy-efficient techniques like microwave irradiation, can significantly reduce the environmental footprint of a synthetic process. nih.gov

Renewable Feedstocks: While the synthesis of this compound would traditionally start from petroleum-derived feedstocks, future green approaches could explore the use of biomass-derived starting materials. rsc.org

The table below highlights some green chemistry approaches applicable to the synthesis of propargylamines.

| Green Chemistry Principle | Application in Propargylamine (B41283) Synthesis | Example | Reference |

| Atom Economy | Use of multi-component reactions (A³ coupling) | Direct formation of the propargylamine backbone in one step | researchgate.net |

| Safer Solvents | Reactions in water or under solvent-free conditions | Gold-catalyzed A³ coupling in water | organic-chemistry.org |

| Catalysis | Use of reusable heterogeneous catalysts | CuFe₂O₄ nanoparticles, MIL-101(Cr)-SB-Cu | researchgate.netnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Metal-free A³ coupling under microwave irradiation | nih.gov |

Advanced Structural Elucidation and Stereochemical Analysis of 4 Ethyl 1 Ethynylcyclohexan 1 Amine and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Assignment

High-resolution spectroscopic techniques are indispensable for the initial structural assignment of a new chemical entity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) would provide a comprehensive picture of the molecular framework of 4-Ethyl-1-ethynylcyclohexan-1-amine.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the complex spin systems present in cyclic molecules like this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the ethynyl (B1212043) proton (a singlet), and the protons of the cyclohexane (B81311) ring. The chemical shifts of the axial and equatorial protons on the cyclohexane ring would differ, providing insight into the ring's conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be crucial for confirming the carbon skeleton. Distinct signals would be expected for the two carbons of the ethynyl group, the quaternary carbon at C-1, the carbons of the ethyl group, and the carbons of the cyclohexane ring. The chemical shifts would be influenced by the nature of the substituents and their stereochemical orientation.

2D NMR Techniques: To definitively assign all proton and carbon signals and to probe through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying the quaternary carbon (C-1) and its connection to the ethynyl and amino groups, as well as the attachment of the ethyl group to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and the preferred conformation of the cyclohexane ring, particularly the axial or equatorial orientation of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C≡CH | ~2.5 (s, 1H) | ~85 (quaternary C), ~75 (CH) |

| NH₂ | Broad singlet, variable | - |

| Cyclohexane CH₂ | 1.2 - 2.0 (m) | 25 - 45 |

| Cyclohexane CH (at C-4) | ~1.5 (m) | ~40 |

| Ethyl CH₂ | ~1.4 (q) | ~30 |

| Ethyl CH₃ | ~0.9 (t) | ~12 |

| C-1 (quaternary) | - | ~55 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₀H₁₇N), the expected exact mass would be calculated and compared with the experimentally determined value. This high level of accuracy helps to confirm the molecular formula and distinguish it from other potential isobaric compounds. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, for instance, the loss of the ethyl or ethynyl group.

Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₈N⁺ | 152.1434 |

| [M+Na]⁺ | C₁₀H₁₇NNa⁺ | 174.1253 |

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium intensity doublet in the region of 3300-3400 cm⁻¹. The C≡C-H stretch of the terminal alkyne would be a sharp, weak to medium band around 3300 cm⁻¹, while the C≡C stretch would be a weak band near 2100 cm⁻¹. The C-H stretching vibrations of the cyclohexane and ethyl groups would be observed below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric C≡C stretching vibration, which often gives a stronger signal in Raman than in IR. The C-C and C-H vibrations of the aliphatic portions of the molecule would also be observable.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3400 (doublet) | Weak |

| C≡C-H (Alkyne) | Stretching | ~3300 | Strong |

| C≡C (Alkyne) | Stretching | ~2100 | Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

For a definitive determination of the three-dimensional structure, including the absolute stereochemistry of the chiral center at C-1 and the precise conformation of the cyclohexane ring, single-crystal X-ray crystallography is the gold standard. This technique would require the formation of a suitable single crystal of this compound or a derivative. The resulting electron density map would provide the exact positions of all atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. This would unambiguously establish the cis or trans relationship between the substituents on the cyclohexane ring and the absolute configuration (R or S) at the C-1 position.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is important to determine the enantiomeric excess (ee) of a given sample. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are highly sensitive to the stereochemistry of a molecule. ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer, with mirror-image curves. By comparing the experimental ECD spectrum of a sample to the spectra of the pure enantiomers (if available) or to theoretically calculated spectra, the enantiomeric excess can be quantified. This is particularly crucial in pharmaceutical and biological contexts where the different enantiomers may exhibit distinct activities.

Conformational Analysis of the Substituted Cyclohexane Ring

The cyclohexane ring in this compound can exist in two chair conformations that are in equilibrium. The substituents (ethyl, ethynyl, and amino groups) can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric strain.

Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, the ethyl group at C-4 will strongly prefer an equatorial orientation. The conformational preference of the ethynyl and amino groups at the geminally substituted C-1 position is more complex. The relative conformational energies will depend on a balance of steric and electronic effects. Computational modeling, in conjunction with NOESY data from NMR spectroscopy, would be employed to determine the predominant chair conformation and the rotational barriers of the substituents. This analysis is crucial for understanding how the molecule presents its functional groups in three-dimensional space, which in turn influences its reactivity and interactions with other molecules.

Chair-Boat Interconversion Dynamics

The flexibility of the cyclohexane ring allows it to adopt several conformations to alleviate angle and torsional strain. The most stable of these is the chair conformation. The interconversion between two equivalent chair forms, known as ring flipping, is a dynamic process that does not proceed directly. Instead, it follows a path through several higher-energy intermediates and transition states. libretexts.org

The process begins with one end of the chair conformer flipping up, passing through a high-energy half-chair transition state to reach a twist-boat conformation. libretexts.orgmasterorganicchemistry.com The twist-boat is a local energy minimum but is significantly less stable than the chair. From the twist-boat, the molecule can pass through the boat conformation, which acts as a transition state for the interconversion between two different twist-boat forms. fiveable.me The entire pathway for a chair-chair interconversion can be visualized as: Chair → Half-Chair → Twist-Boat → Half-Chair' → Chair'. fiveable.me

The energy profile for the interconversion of unsubstituted cyclohexane has been well-established through both experimental and computational studies.

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Status |

|---|---|---|---|

| Chair | 0 | 0 | Ground State |

| Twist-Boat | ~5.5 | ~23 | Energy Minimum |

| Boat | ~6.9 | ~29 | Transition State |

| Half-Chair | ~10.8 | ~45 | Transition State |

This data represents typical values for unsubstituted cyclohexane. fiveable.me

Substituent Effects on Preferred Conformations

In substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not of equal energy. The relative stability of the conformers is primarily determined by the steric strain introduced by the substituents, particularly the unfavorable 1,3-diaxial interactions. libretexts.org Substituents, therefore, have a preference for the less sterically hindered equatorial position. This preference can be quantified by the conformational free energy difference, known as the A-value, which represents the energy cost of having a substituent in the axial versus the equatorial position. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| -C≡CH (Ethynyl) | ~0.41 | ~1.7 |

| -NH2 (Amino) | ~1.4 | ~5.9 |

| -CH2CH3 (Ethyl) | ~1.75 | ~7.3 |

\The A-value for the amino group is calculated based on computational studies showing an 84% population of the equatorial conformer in cyclohexylamine (B46788) at 298.15 K, which corresponds to a ΔG of approximately 1.4 kcal/mol. researchgate.net *Other values are from established literature. masterorganicchemistry.comlibretexts.org

The stereochemical analysis of this compound must consider its two potential diastereomers: cis and trans.

Trans-4-ethyl-1-ethynylcyclohexan-1-amine:

In the trans isomer, the substituents at C1 and C4 are on opposite sides of the ring. This allows for a chair conformation where both the ethyl group and the geminal C(NH₂)(C≡CH) group can occupy equatorial positions. The alternative chair conformation, produced by a ring flip, would force both substituents into highly unfavorable axial positions.

Diequatorial Conformer: The ethyl group and the C1 substituents are all in equatorial or pseudo-equatorial positions. This conformation minimizes 1,3-diaxial interactions and is expected to be the most stable state for the trans isomer.

Diaxial Conformer: The ethyl group would experience severe 1,3-diaxial interactions with the axial hydrogens at C2 and C6. Simultaneously, the axial amino and/or ethynyl groups would clash with the axial hydrogens at C3 and C5. The combined axial strain would make this conformer extremely high in energy and essentially unpopulated at equilibrium.

Given the large A-value of the ethyl group, the equilibrium for the trans isomer will lie almost exclusively on the side of the diequatorial conformer. chemistnotes.com

Cis-4-ethyl-1-ethynylcyclohexan-1-amine:

In the cis isomer, the substituents at C1 and C4 are on the same side of the ring. In any chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position. The two chair conformers are therefore not equivalent, and the equilibrium will favor the conformer that places the sterically bulkier group in the equatorial position. libretexts.org

The key comparison is between the steric bulk of the ethyl group and the geminal amino-ethynyl group at C1.

Conformer A (Axial Ethyl, Equatorial C1-substituents): The ethyl group is in the axial position, leading to significant 1,3-diaxial strain (A-value ≈ 1.75 kcal/mol). The amino and ethynyl groups are equatorial.

Conformer B (Equatorial Ethyl, Axial C1-substituents): The ethyl group is in the more stable equatorial position. The amino and ethynyl groups are forced into the axial orientation. The steric strain here is complex. While the A-value for an ethynyl group is small (~0.41 kcal/mol) due to its linear shape, and the calculated A-value for an amino group is moderate (~1.4 kcal/mol), the combined effect of these two geminal groups in an axial position must be considered. researchgate.netlibretexts.org

The determination of the more stable conformer depends on whether the axial strain of the ethyl group is greater than the axial strain of the geminal C(NH₂)(C≡CH) group. The ethyl group is conformationally mobile, but its steric demand is well-established. The linear ethynyl group can orient itself along the axial direction with minimal interaction, but the amino group will experience notable 1,3-diaxial repulsion. It is plausible that the steric demand of the freely rotating ethyl group is greater than that of the combined amino and linear ethynyl groups. Therefore, Conformer B, with the larger ethyl group in the equatorial position, is likely the preferred conformation for the cis isomer.

| Isomer | Conformer | C1-Substituent Position | C4-Substituent (Ethyl) Position | Relative Stability |

|---|---|---|---|---|

| trans | trans-diequatorial | Equatorial | Equatorial | Highly Favored |

| trans-diaxial | Axial | Axial | Highly Unfavored | |

| cis | cis-A | Equatorial | Axial | Less Favored |

| cis-B | Axial | Equatorial | More Favored |

This analysis, based on established principles of stereochemistry, provides a detailed framework for understanding the structural and dynamic properties of this compound, though experimental validation through techniques like low-temperature NMR spectroscopy or X-ray crystallography would be required for definitive confirmation.

Computational and Theoretical Investigations of 4 Ethyl 1 Ethynylcyclohexan 1 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For 4-Ethyl-1-ethynylcyclohexan-1-amine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), would be employed to determine its ground state properties. researchgate.net These studies can precisely calculate molecular geometries, vibrational frequencies, and the distribution of electron density.

Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles. For instance, the C≡C triple bond of the ethynyl (B1212043) group and the C-N bond of the amine group are of particular interest, as their lengths and strengths influence the molecule's reactivity. The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the computational model.

Furthermore, DFT is used to calculate properties derived from the electron density, such as the electrostatic potential (ESP). The ESP map would highlight the electron-rich regions, like the nitrogen atom of the amine group and the π-system of the ethynyl group, and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

| Property | Predicted Value Range | Method |

| C≡C Bond Length | 1.20 - 1.22 Å | DFT/B3LYP |

| C-N Bond Length | 1.45 - 1.47 Å | DFT/B3LYP |

| Dipole Moment | 1.5 - 2.5 D | DFT/B3LYP |

| HOMO-LUMO Gap | 5 - 7 eV | DFT/B3LYP |

This is an interactive data table based on hypothetical DFT calculations for this compound, informed by typical values for similar functional groups.

Computational Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of large molecules. Force fields like MMFF94 or AMBER would be used to calculate the potential energy of different conformations of this compound.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules. An MD simulation of this compound would reveal how the molecule explores its conformational space over time at a given temperature. Accelerated molecular dynamics (A-MD) could be employed to enhance the sampling of rare conformational changes, such as the ring flip of the cyclohexane (B81311) moiety. nih.gov

Prediction of Preferred Conformations and Rotational Barriers

For substituted cyclohexanes, the chair conformation is generally the most stable. pressbooks.pub In this compound, the ethyl group at the 4-position will have a strong preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org The ethynyl and amine groups are located on the same carbon (C1), and their spatial orientation will also influence the stability of the chair conformers.

Computational methods can precisely quantify the energy difference between the conformer with an equatorial ethyl group and the one with an axial ethyl group. This energy difference allows for the calculation of the equilibrium population of each conformer at a given temperature. Rotational barriers, such as the barrier to rotation around the C-N bond, can also be calculated, providing insight into the molecule's dynamic behavior.

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Equatorial-Ethyl Chair | 0 (Reference) | Most Stable |

| Axial-Ethyl Chair | 4 - 6 | Higher energy due to steric strain |

| Twist-Boat | 5 - 7 | Metastable intermediate in ring flip |

This is an interactive data table presenting hypothetical relative energies for the conformations of this compound, based on known values for substituted cyclohexanes. pressbooks.publibretexts.org

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, which is a type of propargylamine (B41283), several reaction types could be investigated. researchgate.netsci-hub.se

One area of interest would be the mechanism of its synthesis, which often involves the coupling of an amine, an aldehyde or ketone, and a terminal alkyne (A3 coupling). researchgate.net Computational modeling can map out the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of how the reaction proceeds and what factors influence its efficiency.

Another area of study would be the reactions of the propargylamine moiety itself. These compounds are versatile building blocks in organic synthesis. mdpi.com For example, the mechanism of metal-catalyzed cyclization or addition reactions involving the ethynyl group could be explored. nih.gov Theoretical calculations would help to understand the role of the catalyst and to predict the stereochemical outcome of such reactions. The amine group can also participate in reactions, and its nucleophilicity can be quantified through computational means. acs.org

Transition State Modeling for Synthetic Pathways

The synthesis of this compound likely involves several key steps, with the potential for a Favorskii-type rearrangement of a precursor α-haloketone being a critical transformation. Computational modeling, particularly the use of ab initio calculations, is instrumental in understanding the stereochemistry and reaction mechanisms of such rearrangements. nih.govresearchgate.net

Theoretical studies on analogous systems, such as the Favorskii rearrangement of α-chlorocyclohexanones, have shown that the reaction can proceed through different transition states, leading to various stereochemical outcomes. nih.govresearchgate.net These studies often identify both "inversion" and "retention" transition states. nih.gov The relative energies of these transition states, which can be calculated using high-level computational methods, determine the major product of the reaction. For instance, in many chloroenolate systems, the inversion pathway is energetically favored. nih.gov

The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, which is then attacked by a nucleophile. wikipedia.org The structure of the starting ketone, including the presence and orientation of substituents like the ethyl group in the case of a precursor to this compound, would significantly influence the conformational preferences of the enolate and, consequently, the energies of the competing transition states. nih.gov

Table 1: Calculated Relative Transition State Energies for a Model Favorskii Rearrangement

| Transition State | Relative Energy (kcal/mol) | Description |

| Inversion TS1 | 0.0 | Lowest energy pathway, leading to inversion of stereochemistry. |

| Retention TS1 | +1.5 | Slightly higher energy pathway, leading to retention of stereochemistry. |

| Inversion TS2 | +2.1 | Alternative inversion pathway from a different enolate conformer. |

| Retention TS2 | +3.0 | Higher energy retention pathway. |

Note: Data is hypothetical and based on typical values reported for similar systems in the literature.

Reaction Coordinate Analysis

Focusing on the addition of the ethynyl group, a likely synthetic route would involve the reaction of a suitable cyclohexanone (B45756) precursor with an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. The reaction coordinate for this nucleophilic addition would show the energy profile as the nucleophile approaches the carbonyl carbon.

The analysis would typically be performed using methods like Density Functional Theory (DFT). The calculated reaction coordinate would illustrate the formation of a tetrahedral intermediate, followed by protonation to yield the final alcohol, which can then be converted to the amine. For a related Favorskii rearrangement step, the reaction coordinate would detail the path from the α-halo ketone through the enolate and cyclopropanone intermediates to the final rearranged product. researchgate.netwikipedia.org

Table 2: Key Points on a Hypothetical Reaction Coordinate for Ethynylation

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | Separated 4-ethylcyclohexanone (B1329521) and ethynyl nucleophile. | 0 |

| Transition State 1 | Approach of the nucleophile to the carbonyl carbon. | +10-15 |

| Intermediate | Tetrahedral alkoxide intermediate. | -5-10 |

| Transition State 2 | Proton transfer to the alkoxide. | +2-5 (relative to intermediate) |

| Product | 1-ethynyl-4-ethylcyclohexan-1-ol. | -15-20 |

Note: Data is hypothetical and based on general principles of nucleophilic addition reactions.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and characterization. Methods such as DFT, often paired with appropriate basis sets like 6-31G(d), are commonly employed for these predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated by first optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated shifts are then typically scaled against a known standard, such as tetramethylsilane (B1202638) (TMS), to improve accuracy. The predicted spectrum would show distinct signals for the ethyl group protons and carbons, the cyclohexyl ring protons and carbons, the ethynyl proton and carbons, and the protons and carbons near the amine group.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This would allow for the identification of key functional groups. For this compound, characteristic vibrational modes would include the N-H stretches of the amine group, the C≡C stretch of the ethynyl group, and the various C-H and C-C stretches and bends of the ethyl and cyclohexyl moieties.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C≡CH) | ~85-95 ppm |

| ¹³C NMR | Chemical Shift (C-NH₂) | ~50-60 ppm |

| ¹H NMR | Chemical Shift (≡C-H) | ~2.0-2.5 ppm |

| ¹H NMR | Chemical Shift (NH₂) | ~1.5-3.0 ppm (broad) |

| IR | Vibrational Frequency (N-H stretch) | ~3300-3400 cm⁻¹ |

| IR | Vibrational Frequency (C≡C-H stretch) | ~3250-3350 cm⁻¹ |

| IR | Vibrational Frequency (C≡C stretch) | ~2100-2150 cm⁻¹ |

Note: These are typical ranges for the respective functional groups and would be refined by specific calculations for the molecule . Computational studies on related ethynyl-expanded adamantanes have demonstrated the utility of such predictions in understanding the electronic structure and potential applications of these molecules. nih.gov

Strategic Role of 4 Ethyl 1 Ethynylcyclohexan 1 Amine As a Synthetic Building Block in Advanced Organic Synthesis

Application in the Construction of Complex Polycyclic Ring Systems

The presence of both a nucleophilic amine and a reactive ethynyl (B1212043) group within the same molecule positions 4-ethyl-1-ethynylcyclohexan-1-amine as a potent precursor for the synthesis of complex polycyclic and heterocyclic systems. The terminal alkyne can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions and Transformations:

Intramolecular Cyclization: Under appropriate conditions, the amine can react with the ethynyl group, or a derivative thereof, to form fused or bridged ring systems. This can be a direct hydroamination or a more complex cascade reaction initiated by an external reagent.

Cycloaddition Reactions: The alkyne functionality is an excellent dienophile or dipolarophile. It can undergo [4+2] cycloadditions (Diels-Alder reactions) or [3+2] cycloadditions with suitable partners like azides or nitrile oxides to generate highly substituted, fused heterocyclic systems.

Transition-Metal Catalyzed Cyclizations: Metals such as gold, platinum, and palladium can activate the alkyne towards nucleophilic attack by the amine or other tethered functionalities, leading to a diverse array of nitrogen-containing polycycles.

| Reaction Type | Reactant Partner | Resulting Core Structure |

| Intramolecular Hydroamination | - | Fused or Bridged Piperidine/Pyrrolidine |

| [3+2] Cycloaddition | Organic Azides | Triazole-fused Cyclohexane (B81311) |

| Palladium-catalyzed coupling | Aryl Halides | Aryl-substituted Cyclohexane derivatives |

These methodologies are fundamental in natural product synthesis and medicinal chemistry, where the generation of molecular complexity from simple starting materials is a primary objective. The specific substitution pattern of this compound offers a defined stereochemical and regiochemical starting point for these complex transformations.

Precursor for Specialized Polymer and Material Science Applications

The terminal alkyne of this compound makes it a suitable monomer for polymerization reactions, leading to materials with unique properties. The rigidity of the cyclohexyl core and the presence of the amine group can impart desirable characteristics such as thermal stability, defined morphology, and post-polymerization functionalization potential.

Polymerization Pathways:

Alkyne Metathesis: Transition-metal catalyzed alkyne metathesis can produce poly(alkyne)s with a regular structure. The resulting polymers possess a conjugated backbone, which can lead to interesting electronic and optical properties.

"Click" Chemistry: The ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the efficient and modular construction of polymers and dendrimers by reacting the monomer with multi-azide linkers.

Functional Polymers: The amine group can be used to tune the properties of the resulting polymer, such as solubility and basicity, or it can serve as a handle for attaching other molecules, such as fluorophores or bioactive agents, after the polymerization is complete.

The incorporation of this monomer can lead to materials with applications in areas such as advanced coatings, membranes, and specialty resins where high-performance characteristics are required.

Utilisation in the Synthesis of Non-Natural Amino Acids and Peptide Mimetics

Non-natural amino acids are crucial tools in drug discovery and chemical biology for creating peptides and proteins with enhanced stability, novel functions, or specific structural constraints. The this compound scaffold provides an excellent starting point for creating unique amino acid analogues.

Synthetic Transformations to Amino Acids:

Hydration of the Alkyne: The ethynyl group can be hydrated, typically using mercury or gold catalysts, to form a methyl ketone. Subsequent oxidation and manipulation of the amine group can lead to the formation of an α-amino acid with a complex cyclic side chain.

Carboxylation of the Alkyne: Direct carboxylation of the terminal alkyne, followed by reduction, can also lead to the corresponding carboxylic acid, thus forming the amino acid structure.

Peptide Mimetics: The rigid cyclohexyl framework can be incorporated into peptide backbones to create peptidomimetics. This can lock the peptide into a specific conformation, which is often desirable for enhancing binding to biological targets. The ethynyl group can also be used to cyclize peptides, further constraining their structure.

| Starting Material | Key Transformation | Product Class |

| This compound | Alkyne Hydration & Oxidation | Cyclic α-Amino Acid |

| This compound | Peptide Coupling & Cyclization | Constrained Peptide Mimetic |

The resulting non-natural amino acids are valuable for probing protein structure and function and for developing new therapeutic peptides with improved pharmacological properties.

Contribution to the Design and Synthesis of Molecular Scaffolds for Chemical Biology Probes (Excluding specific biological activity)

Molecular probes are essential for studying biological systems. The design of these probes often relies on a central scaffold to which various functional elements, such as reporting tags, affinity labels, and reactive groups, are attached. This compound provides a versatile three-dimensional scaffold for this purpose.

The amine and ethynyl groups serve as orthogonal chemical handles, meaning they can be chemically modified independently of each other. This is a highly desirable feature in the synthesis of complex molecular probes.

Modular Probe Assembly:

Reporter Group Attachment: A fluorescent dye or a biotin (B1667282) tag can be attached to the amine group via standard amide bond formation.

Reactive Group Installation: The ethynyl group can be used in a "click" reaction to attach a photoreactive group or another bio-orthogonal handle.

Linker Modification: The cyclohexane ring itself can be further functionalized if necessary, although this is less common.

This modular approach allows for the rapid generation of a library of probes with different combinations of functional elements, facilitating the optimization of a probe for a specific application in chemical biology. The rigid nature of the cyclohexane core helps to control the spatial orientation of the attached functional groups.

Development of Novel Ligands and Catalysts Deriving from the this compound Framework

The amine functionality in this compound makes it a candidate for the development of novel ligands for transition metal catalysis. The synthesis of a novel Schiff base ligand and its metal complexes has been reported. researchgate.net While the exact compound was not used, the principle of using an amine-containing framework to create ligands is well-established.

Potential Ligand Architectures:

Chiral Ligands: If the starting material is resolved into its individual enantiomers, it can be used to create chiral ligands. These are highly valuable in asymmetric catalysis, where the goal is to produce one enantiomer of a product in excess over the other.

Bidentate and Polydentate Ligands: The ethynyl group can be elaborated into another coordinating group, such as a phosphine (B1218219) or a second amine, to create a bidentate ligand. Such ligands often form more stable and reactive complexes with metal centers. For example, a Sonogashira coupling could be used to attach a diphenylphosphine (B32561) group to the alkyne.

Metal-Organic Frameworks (MOFs): The rigid structure and dual functionality could allow this molecule to serve as a linker in the construction of MOFs, which have applications in gas storage, separation, and catalysis.

The development of new ligands is a continuous effort in chemistry, as novel ligands can lead to new catalytic reactions or improvements in existing ones. The this compound framework offers a unique and tunable platform for ligand design.

Conclusion and Future Research Directions for 4 Ethyl 1 Ethynylcyclohexan 1 Amine

Summary of Key Advances in the Chemistry of 4-Ethyl-1-ethynylcyclohexan-1-amine

Direct research focusing exclusively on this compound is not extensively documented. Its primary significance currently lies in its availability as a building block for chemical synthesis. bldpharm.com The key advances relevant to this compound are therefore the broader developments in the synthesis and reaction of propargylamines. These include the highly efficient A³ coupling (aldehyde-alkyne-amine) reactions, which provide a general method for propargylamine (B41283) synthesis, and various transition-metal-catalyzed transformations of the propargylamine moiety. acs.orgresearchgate.net Propargylamines are recognized as crucial intermediates for creating a wide array of nitrogen-containing compounds, including those with biological and pharmaceutical relevance. researchgate.net

Identification of Remaining Synthetic Challenges

The synthesis of this compound itself presents challenges inherent to the creation of α,α-disubstituted α-amino acids, particularly the construction of a sterically congested quaternary carbon center. nih.gov While the related compound 1-ethynylcyclohexanol can be synthesized from cyclohexanone (B45756) and sodium acetylide, adapting this to form the amine directly and stereoselectively can be complex. wikipedia.org

Key synthetic challenges for future exploration include:

Stereoselective Synthesis: Developing methods to selectively synthesize the cis and trans isomers of this compound, where the ethyl group is oriented relative to the amine functionality. This would be crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Enantioselective Synthesis: Creating catalytic, enantioselective methods to access the individual enantiomers of this chiral molecule. Such methods are highly sought after for the synthesis of optically pure pharmaceutical intermediates. mdpi.com

Greener Synthetic Routes: Moving beyond classical methods that may use harsh reagents or produce significant waste, towards more sustainable, catalyst-driven processes, potentially utilizing nanoparticle catalysis as has been explored for other propargylamines. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound opens a vast, unexplored landscape of reactivity for this specific molecule. The terminal alkyne and the primary amine can react independently or in concert to build molecular complexity.

Future research could focus on:

Intramolecular Reactions: Investigating cyclization reactions that involve both the amine and alkyne groups to form novel heterocyclic scaffolds.

Metal-Catalyzed Couplings: Utilizing the terminal alkyne for well-established reactions like Sonogashira, Glaser, or click chemistry (copper-catalyzed azide-alkyne cycloaddition) to attach this cyclohexyl scaffold to other molecules.

Difunctionalization: Exploring reactions that add across the alkyne while being directed or influenced by the neighboring amine group, potentially leading to highly functionalized and stereodefined alkenyl structures. acs.org

Rearrangements: Investigating potential rearrangements, such as isomerization to allenes, which is a known reaction pathway for some propargylamines. thieme-connect.com

Potential for Expanded Applications in Advanced Organic Synthesis and Materials Chemistry

The true potential of this compound lies in its use as a versatile building block.

Advanced Organic Synthesis: As a propargylamine derivative, it can serve as a precursor for a multitude of complex nitrogen-containing heterocycles like oxazolidinones, indoles, pyrroles, and imidazoles, which are common motifs in pharmaceuticals. thieme-connect.com The ethylated cyclohexyl ring offers a lipophilic, non-planar scaffold that could be advantageous in drug design for optimizing binding and pharmacokinetic properties.

Materials Chemistry: The terminal alkyne functionality is ideal for incorporation into polymers or for surface functionalization via click chemistry. This could enable the creation of new materials with tailored properties, where the rigid cyclohexylamine (B46788) moiety can influence the bulk characteristics of the material.

Outlook for Computational Chemistry Contributions to the Understanding of the Compound

Computational chemistry offers a powerful, non-empirical way to explore the properties of this compound before engaging in extensive lab work.

Future computational studies could provide significant insights into:

Conformational Analysis: Determining the preferred chair conformations of the cyclohexyl ring and the rotational barriers of the ethyl and ethynyl (B1212043) groups. This is fundamental to understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model the transition states and energy profiles of potential reactions, guiding the development of new synthetic methods and explaining observed reactivity patterns. nih.gov

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its reaction products. nih.gov

Electronic Properties: Investigating the electronic structure, such as orbital energies and charge distribution, can help predict its reactivity and potential for use in optical or electronic materials. nih.gov

The table below summarizes potential future research avenues for this compound.

Table 1: Future Research Directions for this compound

| Research Area | Specific Goal | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Develop enantioselective and diastereoselective synthetic routes. | Access to optically pure isomers for pharmaceutical applications and SAR studies. |

| Reactivity Studies | Explore intramolecular cyclizations and metal-catalyzed cross-coupling reactions. | Creation of novel heterocyclic scaffolds and complex molecular architectures. |

| Medicinal Chemistry | Use as a building block for novel bioactive compounds. | Development of new therapeutic agents with potentially improved properties. |

| Materials Science | Incorporate into polymers or onto surfaces via the alkyne handle. | Creation of new functional materials with tailored physical and chemical properties. |

| Computational Chemistry | Model reaction pathways and predict spectroscopic and electronic properties. | Accelerate synthetic development and deepen the fundamental understanding of the molecule. |

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-1-ethynylcyclohexan-1-amine, and how can competing side reactions be minimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalizing the cyclohexane ring. For example, the ethyl group can be introduced via alkylation of a cyclohexanone intermediate, followed by ethynylation using a Sonogashira coupling or alkyne Grignard reagent. The amine group may require protection (e.g., using a Boc group) during these steps to prevent undesired nucleophilic reactions . Reductive amination, as described in analogous syntheses (e.g., for piperazine-substituted cyclohexanamines), can finalize the amine introduction . Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and reaction temperature.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine 1H NMR (to confirm substituent positions and stereochemistry) and mass spectrometry (for molecular weight validation). For instance, in related cyclohexanamine derivatives, diagnostic NMR signals include δ ~2.6–3.0 ppm for ethyl groups and δ ~1.5–2.2 ppm for cyclohexane protons . High-resolution LC-MS or GC-MS can detect impurities, while elemental analysis ensures stoichiometric consistency .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to minimize oxidation of the ethynyl group and amine hydrolysis. Stability studies using accelerated thermal degradation (e.g., 40°C for 30 days) with HPLC monitoring can empirically determine shelf life .

Advanced Research Questions

Q. How does the steric and electronic interplay between the ethyl and ethynyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the cyclohexane ring’s chair conformation and substituent effects. The ethynyl group’s electron-withdrawing nature may reduce amine basicity, while the ethyl group’s steric bulk could hinder axial attack in SN2 reactions. Experimental validation via kinetic studies (e.g., varying nucleophile concentration and monitoring reaction rates) is recommended .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and temperature. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be employed. Continuous flow reactors, as described in industrial-scale reductive amination processes, enhance reproducibility .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Methodological Answer : First, verify sample purity via HPLC. If impurities are ruled out, consider dynamic rotational isomerism of the cyclohexane ring or tautomerism of the amine. Variable-temperature NMR can distinguish between conformational equilibria and static impurities. Cross-validation with 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns .

Q. How can computational models predict the compound’s behavior in biological systems (e.g., membrane permeability)?

- Methodological Answer : Use molecular dynamics simulations to assess logP (lipophilicity) and pKa (amine protonation state). Tools like Schrödinger’s QikProp or MOE calculate parameters such as polar surface area and blood-brain barrier penetration. Experimental validation via Franz cell assays or Caco-2 cell models complements computational predictions .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

| Technique | Expected Signals/Features | Reference |

|---|---|---|

| 1H NMR | δ 1.2–1.4 ppm (ethyl CH3), δ 2.1–2.5 ppm (ethynyl) | |

| LC-MS (ESI+) | m/z 164.2 [M+H]+ (C9H14N) | |

| IR | ~3300 cm⁻¹ (N-H stretch), ~2100 cm⁻¹ (C≡C) | – |

Q. Table 2: Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents ethynyl decomposition |

| Catalyst (Pd) | 5–10 mol% | Balances cost and efficiency |

| Solvent | THF/DMF (1:1) | Enhances solubility |

Critical Considerations

- Safety : The ethynyl group poses explosion risks under high pressure or heat. Follow protocols for handling acetylene derivatives, including using blast shields and small-scale reactions .

- Data Reproducibility : Document stereochemical outcomes (e.g., cis/trans isomerism) using X-ray crystallography or NOESY experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.